molecular formula C19H17N5O3 B2709925 3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319848-24-1

3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2709925
CAS RN: 2319848-24-1
M. Wt: 363.377
InChI Key: ZVQBOBONWIXWTH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyridine ring, an oxadiazole ring, and a tetrahydroquinazoline ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be introduced using a Chichibabin pyridine synthesis or a similar method. The oxadiazole ring could be formed using a cyclodehydration reaction . The tetrahydroquinazoline ring might be synthesized using a condensation reaction .


Molecular Structure Analysis

The molecule’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and oxadiazole rings are aromatic and planar, while the tetrahydroquinazoline ring is likely to be non-planar .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in it. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The oxadiazole ring might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the pyridine ring might make the compound more polar and increase its boiling point. The compound is likely to be solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have been found to have a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

Future Directions

Future research could explore the potential biological activities of this compound. Given the diverse activities of similar compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

3-propyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N5O3/c1-2-11-23-18(25)13-7-3-4-9-15(13)24(19(23)26)12-16-21-17(22-27-16)14-8-5-6-10-20-14/h3-10,13H,2,11-12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZRGZVCIAXDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N5O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

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